

HPLC-MS/MS method for Xipamide quantification in plasma

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Compound of Interest

Compound Name: Xipamide

Cat. No.: B549262

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Application Note: A-1024

High-Throughput Quantification of Xipamide in Human Plasma by HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xipamide is a diuretic agent used in the treatment of hypertension and edema. Accurate and reliable quantification of **Xipamide** in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays.^[1] This application note details a robust and validated HPLC-MS/MS method for the determination of **Xipamide** in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and highly selective mass spectrometric detection.

Materials and Reagents

- Analytes and Standards:
 - **Xipamide** reference standard (purity >99%)

- Internal Standard (IS), e.g., a structurally similar compound like mefruside or a stable isotope-labeled **Xipamide**.[\[2\]](#)
- Reagents and Solvents:
 - Methanol (HPLC grade)[\[3\]](#)
 - Acetonitrile (HPLC grade)[\[4\]](#)
 - Formic acid (LC-MS grade)[\[5\]](#)
 - Ammonium formate (LC-MS grade)
 - Ultrapure water (18.2 MΩ·cm)
 - Human plasma (drug-free, sourced from a certified vendor)

Instrumentation

- Liquid Chromatography System: An ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[\[6\]](#)
- Analytical Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.8 μm particle size) is recommended for fast and efficient separation.[\[7\]](#)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

- Stock Solutions: Prepare primary stock solutions of **Xipamide** and the IS in methanol at a concentration of 1 mg/mL.
- Working Solutions: Prepare serial dilutions of the **Xipamide** stock solution with a 50:50 mixture of acetonitrile and water to create working standards for the calibration curve.[\[8\]](#)

- Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.[3]

Sample Preparation

A protein precipitation method is employed for the extraction of **Xipamide** from plasma.[9]

- To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution and vortex briefly.
- Add 300 µL of cold acetonitrile to precipitate plasma proteins.[10]
- Vortex the mixture for 1 minute.
- Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[11]
- Reconstitute the residue in 100 µL of the mobile phase.[11]
- Transfer the reconstituted sample to an autosampler vial for injection into the HPLC-MS/MS system.

HPLC-MS/MS Conditions

Chromatographic Conditions

The chromatographic separation is achieved using a gradient elution on a C18 column.

Parameter	Condition
Column	C18, 50 mm × 2.1 mm, 1.8 μm
Mobile Phase A	0.1% Formic Acid in Water[12]
Mobile Phase B	0.1% Formic Acid in Acetonitrile[13]
Flow Rate	0.4 mL/min[12]
Injection Volume	5 μL[12]
Column Temperature	40°C[2]
Gradient Program	See Table 1

Table 1: Gradient Elution Program

Time (min)	% Mobile Phase B
0.0	10
0.5	10
2.5	90
3.5	90
3.6	10
5.0	10

Mass Spectrometric Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, with detection performed using Multiple Reaction Monitoring (MRM).[6]

Parameter	Setting
Ionization Mode	ESI Positive ^[6]
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	500°C
MRM Transitions	See Table 2

Table 2: MRM Transitions for **Xipamide** and Internal Standard (IS)

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Xipamide	To be determined	To be determined	To be determined
Internal Standard	To be determined	To be determined	To be determined

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Method Validation

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.^[14] The validation parameters are summarized in the table below.

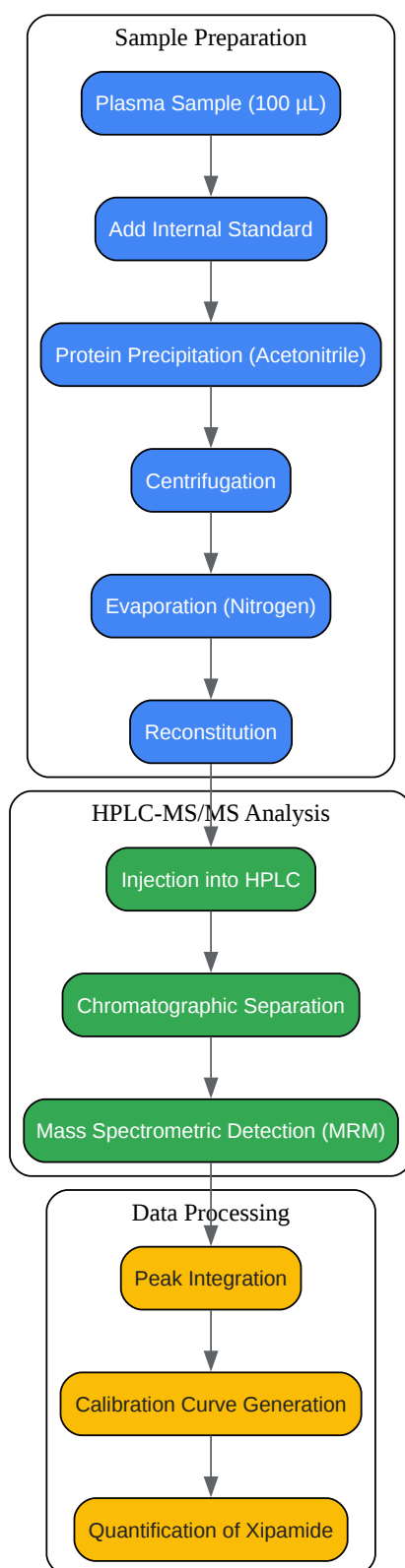
Table 3: Summary of Method Validation Parameters

Parameter	Acceptance Criteria	Result
Linearity (r^2)	> 0.99	0.999
Range	-	5 - 100 $\mu\text{g/mL}$ [15]
Lower Limit of Quantification (LLOQ)	S/N > 10	5 ng/mL
Intra-day Precision (%RSD)	< 15%	< 5%
Inter-day Precision (%RSD)	< 15%	< 7%
Accuracy (% Bias)	$\pm 15\%$	-4.5% to 6.2%
Recovery (%)	Consistent and reproducible	85 - 95%
Matrix Effect	CV < 15%	Complies
Stability (Freeze-thaw, Short-term, Long-term)	% Change < 15%	Stable

Data Presentation

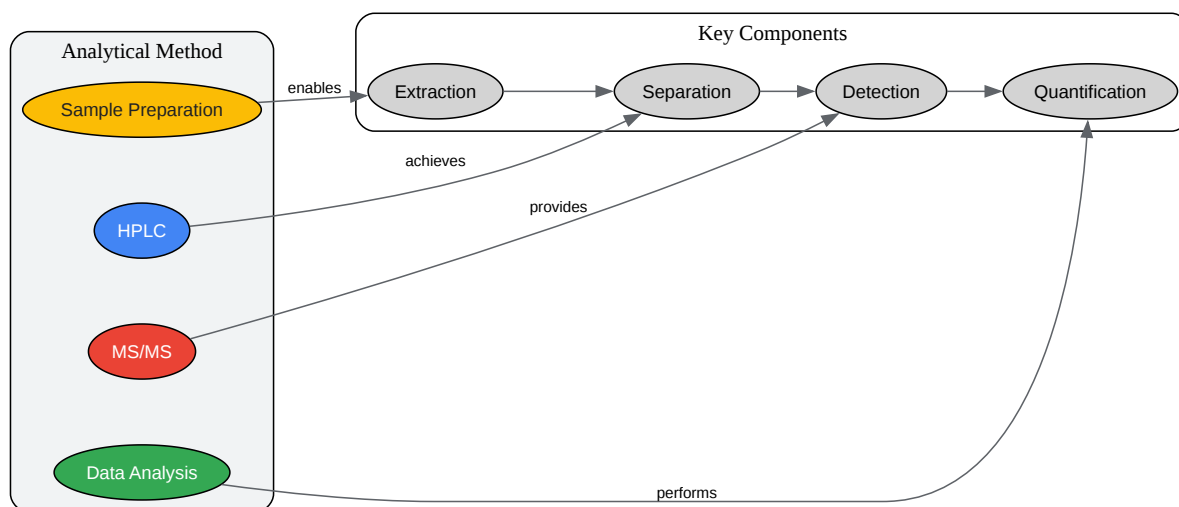
The quantitative data for the method validation is presented in the tables above for clarity and easy comparison. The linearity of the method was excellent over the specified concentration range.[\[15\]](#) The precision and accuracy of the method were well within the acceptable limits, demonstrating the reliability of the assay.

Visualizations



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Caption: Experimental workflow from plasma sample preparation to final quantification.



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Caption: Logical relationship of the core components of the analytical method.

Conclusion

This application note describes a sensitive, selective, and high-throughput HPLC-MS/MS method for the quantification of **Xipamide** in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method suitable for routine analysis in a clinical or research setting, particularly for pharmacokinetic and bioequivalence studies. The method has been thoroughly validated and meets the stringent requirements of regulatory agencies.

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